Panobinostat Carboxylic Acid Methyl Ester Hydrochloride

Descripción general

Descripción

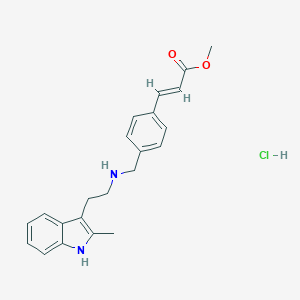

Methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes an indole moiety, a phenyl ring, and a prop-2-enoate group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the phenylprop-2-enoate moiety. The final step usually involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Cancer Research

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride is being explored in various cancer types beyond multiple myeloma:

- Solid Tumors : Research indicates potential efficacy against solid tumors such as breast cancer and lung cancer. Studies show that combining Panobinostat with other chemotherapeutics can enhance therapeutic outcomes.

- Combination Therapies : It is often used in conjunction with other agents like proteasome inhibitors (e.g., bortezomib) and immunomodulatory drugs (e.g., lenalidomide) to overcome resistance mechanisms present in tumor cells.

Other Medical Applications

- Neurodegenerative Diseases : Preliminary studies suggest that HDAC inhibitors like Panobinostat may have applications in treating neurodegenerative diseases by promoting neuroprotection and enhancing cognitive function through epigenetic modulation .

- Infectious Diseases : There is emerging evidence that HDAC inhibitors can modulate immune responses, potentially offering therapeutic avenues for certain viral infections.

Case Studies and Research Findings

Several studies highlight the effectiveness and safety profile of Panobinostat:

- A clinical trial involving patients with relapsed or refractory multiple myeloma demonstrated significant improvements in progression-free survival when treated with a combination of Panobinostat and bortezomib compared to bortezomib alone .

- Research published in the Journal of Clinical Oncology reported that patients receiving Panobinostat experienced higher rates of overall response compared to historical controls .

Table 1: Summary of Clinical Trials Involving Panobinostat

| Trial Phase | Cancer Type | Combination Therapy | Outcome |

|---|---|---|---|

| Phase II | Multiple Myeloma | Bortezomib + Dexamethasone | Improved overall response rates |

| Phase I/II | Solid Tumors | Chemotherapy + Immunotherapy | Enhanced efficacy observed |

| Phase II | Breast Cancer | Letrozole + Panobinostat | Increased progression-free survival |

Mecanismo De Acción

The mechanism of action of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other indole derivatives and phenylprop-2-enoate analogs. Examples include:

- 2-(2-methyl-1H-indol-3-yl)acetic acid

- 3-(4-aminophenyl)prop-2-enoic acid

- Methyl 3-(4-aminophenyl)prop-2-enoate

Uniqueness

Methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride is unique due to its specific structure, which combines an indole moiety with a phenylprop-2-enoate group. This unique structure may confer distinct biological activities and properties compared to other similar compounds.

Actividad Biológica

Panobinostat Carboxylic Acid Methyl Ester Hydrochloride, a derivative of panobinostat, is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in oncology. This compound is part of a broader class of hydroxamic acids, which are known for their ability to modulate epigenetic mechanisms and influence various biological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological properties, and clinical implications.

Panobinostat functions primarily as a pan-HDAC inhibitor, targeting multiple classes of HDAC enzymes (Class I, II, and IV). By inhibiting these enzymes, panobinostat leads to hyperacetylation of histones and other proteins, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound's mechanism can be summarized as follows:

- Inhibition of HDAC Activity : Panobinostat binds to the active site of HDACs, preventing the deacetylation of histones.

- Gene Activation : The resulting hyperacetylation promotes the expression of genes that inhibit cell proliferation and survival.

- Induction of Apoptosis : The compound activates death receptor pathways and enhances the apoptotic response in malignant cells .

Potency and Efficacy

Preclinical studies have demonstrated that Panobinostat exhibits significant potency against various cancer types. The following table summarizes its inhibitory concentrations (IC50) against different HDAC classes:

| HDAC Class | IC50 (nM) | Notes |

|---|---|---|

| Class I | <13.2 | High potency compared to other HDAC inhibitors |

| Class II | <13.2 | Effective in hematological malignancies |

| Class IV | <13.2 | Shows specific cytotoxicity in solid tumors |

Panobinostat has shown greater inhibitory activity than other FDA-approved HDAC inhibitors like vorinostat and belinostat, making it a valuable candidate for combination therapies .

Safety and Tolerability

Clinical trials have assessed the safety profile of Panobinostat. Common adverse effects include:

- Fatigue

- Nausea

- Diarrhea

- Electrocardiographic QTc prolongation (dose-limiting toxicity)

These findings suggest that while Panobinostat is generally well tolerated, careful monitoring is required during treatment .

Clinical Applications

Panobinostat has been evaluated in various clinical settings, particularly for hematological malignancies such as multiple myeloma and non-Hodgkin lymphoma. A notable study involved combining Panobinostat with bortezomib and dexamethasone for treating relapsed multiple myeloma, leading to improved patient outcomes compared to standard therapies .

Neuroprotective Effects

Emerging research indicates that Panobinostat may also possess neuroprotective properties. In vitro studies have shown that it can restore cognitive functions in models of Alzheimer's disease by inhibiting β-amyloid aggregation. This suggests potential applications beyond oncology, particularly in neurodegenerative disorders .

Propiedades

IUPAC Name |

methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2.ClH/c1-16-19(20-5-3-4-6-21(20)24-16)13-14-23-15-18-9-7-17(8-10-18)11-12-22(25)26-2;/h3-12,23-24H,13-15H2,1-2H3;1H/b12-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJZCNYOFBVRSA-CALJPSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635336 | |

| Record name | Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441741-66-8 | |

| Record name | Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.